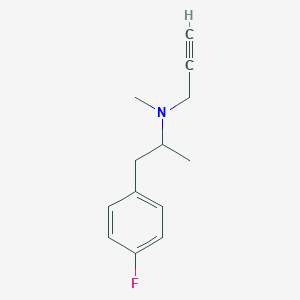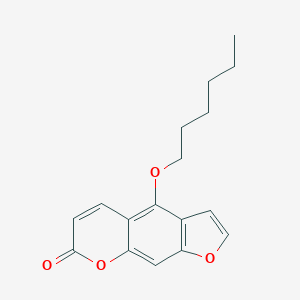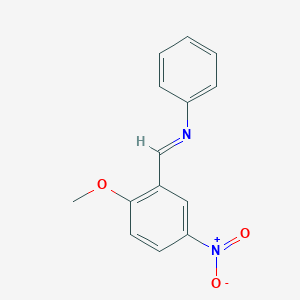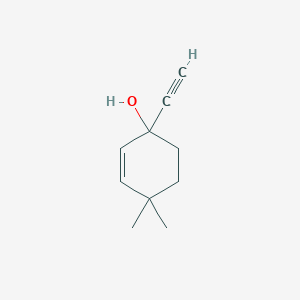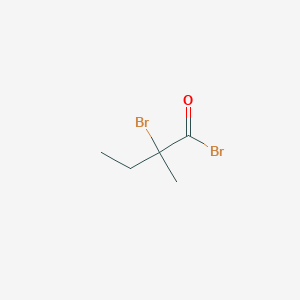
N-(alpha-Methylbenzyl)azelaamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Methylbenzyl)azelaamic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a type of azelaic acid derivative that has been found to possess unique properties that make it a promising candidate for various research studies.
Mécanisme D'action
N-(alpha-Methylbenzyl)azelaamic acid works by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators and reactive oxygen species. It also disrupts the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
N-(alpha-Methylbenzyl)azelaamic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(alpha-Methylbenzyl)azelaamic acid in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and its properties can be easily modified to suit different experimental conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(alpha-Methylbenzyl)azelaamic acid. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and infectious diseases. Another area of interest is the study of the compound's interactions with other molecules, such as proteins and lipids, which could provide insights into its mechanism of action. Finally, the development of new synthesis methods and purification techniques could lead to the production of more efficient and cost-effective forms of the compound.
Méthodes De Synthèse
N-(alpha-Methylbenzyl)azelaamic acid can be synthesized through the reaction of azelaic acid with alpha-methylbenzylamine. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The product obtained is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N-(alpha-Methylbenzyl)azelaamic acid has been studied for its potential applications in various scientific research fields, including drug discovery, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
106926-14-1 |
|---|---|
Nom du produit |
N-(alpha-Methylbenzyl)azelaamic acid |
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
9-oxo-9-(1-phenylethylamino)nonanoic acid |
InChI |
InChI=1S/C17H25NO3/c1-14(15-10-6-5-7-11-15)18-16(19)12-8-3-2-4-9-13-17(20)21/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3,(H,18,19)(H,20,21) |
Clé InChI |
MYQBZVQSSMCIDR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O |
Synonymes |
MBALAA N-(alpha-methylbenzyl)azelaamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




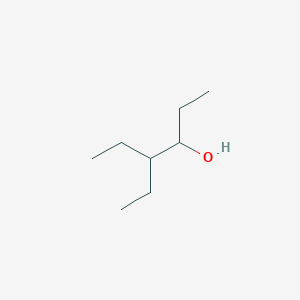
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

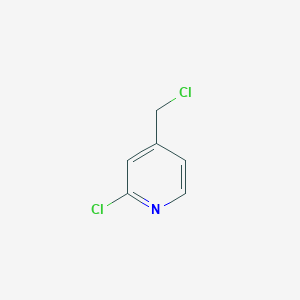
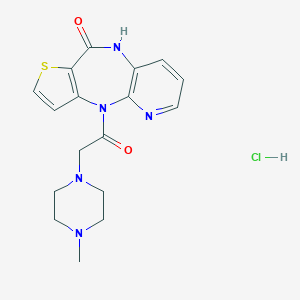
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
